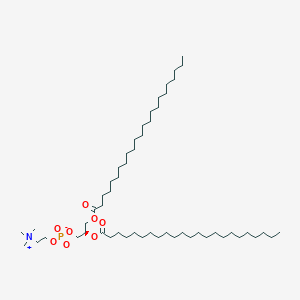

23:0 PC

Description

Propriétés

IUPAC Name |

[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMMADXONKETMF-OIVUAWODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H108NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149965 | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112241-60-8 | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 23:0 Phosphatidylcholine for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), a saturated phosphatidylcholine with 23-carbon fatty acid chains. While not a common naturally occurring phospholipid, 23:0 PC serves as a valuable tool in various research and development applications, primarily as an internal standard in lipidomics and for the preparation of synthetic liposomes with specific physical properties. This document details its physicochemical characteristics, common applications with exemplary experimental protocols, and its general role within the broader context of phosphatidylcholine signaling.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes.[1] They consist of a choline (B1196258) head-group, a phosphate (B84403) group, a glycerol (B35011) backbone, and two fatty acid chains. The length and saturation of these fatty acid chains determine the physical properties of the PC molecule and the membranes they form. 23:0 Phosphatidylcholine, also known as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine or PC(23:0/23:0), is a synthetic phosphatidylcholine characterized by two 23-carbon saturated fatty acyl chains. Its unique odd-chain length makes it rare in biological systems, which is a key attribute for its use as an internal standard in mass spectrometry-based lipid analysis. Furthermore, its defined chemical structure and physical properties are advantageous for the formulation of liposomes in drug delivery research.

Physicochemical Properties

23:0 Phosphatidylcholine is a white powder with well-defined physical and chemical characteristics. These properties are crucial for its application in research settings, influencing its behavior in both in vitro and in vivo systems.

| Property | Value |

| Synonyms | 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, PC(23:0/23:0) |

| Molecular Formula | C₅₄H₁₀₈NO₈P |

| Molecular Weight | 930.411 g/mol |

| Exact Mass | 929.781 g/mol |

| Percent Composition | C: 69.71%, H: 11.70%, N: 1.51%, O: 13.76%, P: 3.33% |

| Physical Form | Powder |

| Purity | >99% (as determined by TLC) |

| Transition Temperature (Tm) | 79.5 °C |

| Storage Temperature | -20°C |

| Solubility | Soluble in chloroform (B151607) |

| CAS Number | 112241-60-8 |

Key Applications and Experimental Protocols

The unique properties of 23:0 Phosphatidylcholine make it a valuable tool in lipid research and drug development. Its primary applications are as an internal standard for lipidomics studies and in the formation of liposomes for drug delivery.

Internal Standard for Mass Spectrometry-Based Lipidomics

Due to its synthetic nature and odd-numbered fatty acid chains, this compound has very low endogenous abundance in most biological samples. This makes it an excellent internal standard for the quantification of other phospholipid species in complex mixtures by liquid chromatography-mass spectrometry (LC-MS).

This protocol outlines a general workflow for the extraction and analysis of phospholipids from a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

-

Sample Preparation and Lipid Extraction (Bligh-Dyer Method):

-

To a 1 mL sample, add a known amount of this compound in chloroform (e.g., 10 nmol).

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

-

Add 1.25 mL of chloroform and vortex.

-

Add 1.25 mL of water and vortex.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.

-

Use a C18 reversed-phase column for separation of lipid species.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for this compound should be monitored, along with the transitions for the analytes of interest. The precursor ion for [this compound + H]⁺ is m/z 930.8, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.

-

The peak area of the analyte is normalized to the peak area of the this compound internal standard to account for variations in sample preparation and instrument response.

-

Preparation of Unilamellar Liposomes

This compound is used to prepare synthetic liposomes with a high phase transition temperature (Tm = 79.5°C). This property results in the formation of rigid, stable liposomes at physiological temperatures, which can be advantageous for controlled drug release studies.

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

-

Lipid Film Formation:

-

Dissolve this compound (and any other lipids or lipid-soluble drugs) in chloroform in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing. The temperature of the buffer should be above the Tm of the lipid (i.e., >79.5°C for this compound). This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tm.

-

Typically, 10-21 passes through the membrane are sufficient to produce a homogenous population of small unilamellar vesicles (SUVs).

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).

-

The morphology of the liposomes can be visualized using transmission electron microscopy (TEM).

-

Biological Role and Signaling

While 23:0 Phosphatidylcholine itself is not a significant component of natural biological systems, phosphatidylcholines, in general, play crucial roles in cellular function. They are the most abundant phospholipid in mammalian membranes, contributing to membrane structure and fluidity.[1] PCs also serve as a precursor for various signaling molecules.

One important signaling pathway involving PCs is the generation of the second messenger diacylglycerol (DAG). This can occur through the action of phospholipase C (PLC) or the combined action of phospholipase D (PLD) and phosphatidic acid phosphatase (PAP). The DAG produced from PC hydrolysis can activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Synthesis and Purification

1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid. While detailed, proprietary synthesis methods may vary by manufacturer, a general approach involves the acylation of a glycerophosphocholine backbone with tricosanoic acid. A common method is Steglich esterification, where sn-glycero-3-phosphocholine is reacted with an excess of the desired fatty acid (in this case, tricosanoic acid) in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP).

Purification is critical to remove byproducts and unreacted starting materials. Commercially available this compound is typically purified by High-Performance Liquid Chromatography (HPLC) to achieve a purity of greater than 99%.

Conclusion

23:0 Phosphatidylcholine is a high-purity, synthetic phospholipid with significant utility in the fields of lipidomics and drug delivery. Its unique odd-chain fatty acid composition makes it an ideal internal standard for accurate quantification of phospholipids in complex biological samples. Additionally, its high phase transition temperature allows for the formulation of stable, rigid liposomes for specialized drug delivery applications. This guide has provided a detailed overview of its properties, applications, and relevant experimental protocols to aid researchers in leveraging this valuable tool in their scientific endeavors.

References

An In-depth Technical Guide to 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (PC(23:0/23:0))

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-ditricosanoyl-sn-glycero-3-phosphocholine, abbreviated as PC(23:0/23:0), is a synthetic, saturated phosphatidylcholine characterized by two 23-carbon acyl chains. As a member of the very-long-chain phosphatidylcholine family, its unique physical and chemical properties make it a valuable tool in membrane biophysics, and it has found a significant application as an internal standard in the field of lipidomics. This technical guide provides a comprehensive overview of the core properties of PC(23:0/23:0), including its chemical and physical characteristics, a detailed experimental protocol for its use in lipidomics, and a representative synthesis and purification scheme.

Core Properties of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine

The distinct properties of PC(23:0/23:0) are primarily dictated by its long, saturated acyl chains. These characteristics influence its behavior in aqueous and organic environments and its interaction with other lipids and proteins.

Chemical Properties

| Property | Value | Source(s) |

| Synonyms | PC(23:0/23:0), DTPC | |

| CAS Number | 112241-60-8 | [1] |

| Molecular Formula | C₅₄H₁₀₈NO₈P | |

| Molecular Weight | 930.41 g/mol | |

| Purity | >99% (as specified by commercial suppliers) | |

| Storage Temperature | -20°C | |

| Stability | Stable for at least one year when stored properly at -20°C. |

Physical Properties

The long saturated acyl chains of PC(23:0/23:0) result in a high phase transition temperature and low aqueous solubility.

| Property | Value | Source(s) |

| Appearance | White solid | |

| Phase Transition Temperature (Tm) | 79.5°C | |

| Solubility | Organic Solvents: Soluble in chloroform (B151607) and other halogenated hydrocarbons. Aqueous Solutions: Very poorly soluble. | |

| Critical Micelle Concentration (CMC) | Expected to be in the nanomolar (nM) range or lower. An exact experimental value is not readily available in the literature. |

Biological Significance and Applications

While not a common endogenous lipid, the study of synthetic very-long-chain phosphatidylcholines like PC(23:0/23:0) provides valuable insights into the biophysical properties of cell membranes. The incorporation of such lipids can significantly alter membrane thickness, fluidity, and permeability, impacting the function of embedded proteins.

The primary and most widespread application of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine is as an internal standard in mass spectrometry-based lipidomics. Its synthetic nature and odd-numbered carbon chains mean it is not naturally present in most biological samples, making it an ideal spike-in for the accurate quantification of other lipid species.

Experimental Protocols

Representative Synthesis and Purification of Very-Long-Chain Phosphatidylcholines

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Tricosanoic acid (23:0 fatty acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous chloroform

-

Anhydrous pyridine (B92270)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol (B129727), water mixtures)

Procedure:

-

Activation of Tricosanoic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tricosanoic acid in anhydrous chloroform. Add DCC and DMAP to the solution. Stir the reaction mixture at room temperature for 1-2 hours to form the fatty acid anhydride.

-

Esterification: Add a solution of sn-glycero-3-phosphocholine in anhydrous pyridine to the reaction mixture. The reaction is typically stirred at a slightly elevated temperature (e.g., 40-50°C) for 24-72 hours.

-

Reaction Quenching and Work-up: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature. Add a small amount of water to quench any unreacted anhydride. The dicyclohexylurea byproduct will precipitate and can be removed by filtration.

-

Extraction: The filtrate is then washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification by Column Chromatography: The crude product is purified by silica gel column chromatography. A typical elution gradient starts with chloroform and gradually increases the polarity by adding methanol and a small amount of water. Fractions are collected and analyzed by TLC.

-

Final Product Characterization: Fractions containing the pure 1,2-ditricosanoyl-sn-glycero-3-phosphocholine are pooled, and the solvent is evaporated. The final product should be dried under high vacuum to remove any residual solvents and stored at -20°C. The purity and identity of the final product should be confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Use of PC(23:0/23:0) as an Internal Standard in Lipidomics

This protocol outlines the general workflow for using 1,2-ditricosanoyl-sn-glycero-3-phosphocholine as an internal standard for the quantification of phosphatidylcholines in a biological sample by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

1,2-ditricosanoyl-sn-glycero-3-phosphocholine (PC(23:0/23:0)) internal standard solution of known concentration

-

Solvents for lipid extraction (e.g., chloroform, methanol, water - Folch or Bligh-Dyer methods)

-

Solvents for LC-MS analysis (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium (B1175870) formate)

-

LC-MS system equipped with a suitable column (e.g., C18 reversed-phase) and a triple quadrupole or high-resolution mass spectrometer.

Procedure:

-

Sample Preparation: To a known amount of the biological sample, add a precise volume of the PC(23:0/23:0) internal standard solution.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This will separate the lipids from other cellular components.

-

Sample Reconstitution: After extraction, the lipid-containing organic phase is dried down under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the reconstituted lipid extract onto the LC-MS system. The liquid chromatography step separates the different lipid species based on their polarity and acyl chain length. The mass spectrometer then detects and fragments the eluting lipids.

-

Data Analysis: The peak area of the endogenous phosphatidylcholine species is compared to the peak area of the known amount of the PC(23:0/23:0) internal standard. This ratio is used to calculate the concentration of the endogenous phosphatidylcholines in the original sample.

Visualizations

Conclusion

1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a specialized synthetic phospholipid with well-defined physical and chemical properties. Its primary utility lies in its application as a non-endogenous internal standard for accurate quantification in mass spectrometry-based lipidomics. While it is also a valuable tool for fundamental research into the biophysics of membranes containing very-long-chain fatty acids, its direct role in drug delivery systems or as a modulator of specific signaling pathways has not been established. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this unique phospholipid in their work.

References

An In-Depth Technical Guide to 23:0 Phosphatidylcholine: Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a unique saturated phosphatidylcholine with odd-chain fatty acids. This document details its chemical structure, known functions, and significant applications in research, particularly in lipidomics and membrane biophysics.

Chemical Structure and Properties

This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two saturated fatty acyl chains, each containing 23 carbon atoms (tricosanoic acid).[1] The "sn" designation in its name refers to the stereospecific numbering of the glycerol backbone, indicating a specific stereochemical configuration. As a phosphatidylcholine, it is an amphiphilic molecule with a hydrophilic head and two long, hydrophobic tails.[2]

The presence of long, saturated acyl chains gives this compound a high phase transition temperature (Tm) of 79.5°C, meaning it exists in a gel phase at physiological temperatures.[3] This property makes membranes composed of this compound less fluid than those containing unsaturated or shorter-chain phospholipids (B1166683).[4][5]

| Property | Value | Reference |

| IUPAC Name | 1,2-ditricosanoyl-sn-glycero-3-phosphocholine | [6] |

| Synonyms | PC(23:0/23:0) | [7] |

| Chemical Formula | C₅₄H₁₀₈NO₈P | |

| Molecular Weight | 930.411 g/mol | [2] |

| SMILES String | [O-]P(OCC--INVALID-LINK--(C)C)(OC--INVALID-LINK--(OC(CCCCCCCCCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCCCCCCCCC)=O)=O | [6] |

| Phase Transition Temperature (Tm) | 79.5°C | [3] |

Biological Function and Significance

While phosphatidylcholines are the most abundant phospholipids in mammalian cell membranes, accounting for 40-50% of total cellular phospholipids, species with odd-chain fatty acids like this compound are far less common.[8] The majority of naturally occurring fatty acids have an even number of carbon atoms.

The primary biological significance of this compound in research stems from its rarity in most biological systems. This makes it an excellent internal standard for lipidomics analysis, as it is unlikely to be present endogenously in the samples being studied.[6] Its chemical similarity to other more common phosphatidylcholines allows it to behave similarly during extraction and analysis, thus providing a reliable reference for quantification.[2][9]

Recent research has highlighted the differential biological roles of even-chain versus odd-chain fatty acids. Some studies suggest that odd-chain saturated fatty acids may be associated with different health outcomes compared to their even-chain counterparts.[10][11][12][13][14] For instance, higher levels of odd-chain fatty acids in serum phospholipids have been linked to a lower risk of type 2 diabetes and cardiovascular disease in some epidemiological studies.[10][13] However, it is important to note that these studies often focus on C15:0 and C17:0 fatty acids, and the specific role of this compound in these contexts is not well-defined.

Phosphatidylcholines, in general, are crucial for:

-

Membrane Structure and Fluidity: As the primary building blocks of cellular membranes, PCs are essential for maintaining membrane integrity and regulating fluidity.[11]

-

Cell Signaling: PCs and their metabolites are involved in various signal transduction pathways.[15][16]

-

Lipid Metabolism and Transport: They play a key role in the assembly and secretion of lipoproteins.[17]

Experimental Applications

The unique properties of this compound make it a valuable tool in several research areas.

Internal Standard in Lipidomics

Due to its low natural abundance, this compound is widely used as an internal standard in mass spectrometry-based lipidomics to quantify other phospholipid species in various biological samples, such as plasma and cell extracts.[2][6]

Liposome (B1194612) Preparation and Membrane Studies

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as models for cell membranes and as drug delivery vehicles.[][19] this compound is used to prepare liposomes with specific physical properties, such as high rigidity, due to its high phase transition temperature. These liposomes are valuable for studying lipid-protein interactions, membrane permeability, and the effects of membrane fluidity on various cellular processes.[4]

Experimental Protocols

Quantification of Phospholipids in Plasma using this compound as an Internal Standard

This protocol outlines a general method for the quantification of phospholipids in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma sample

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform)

-

Methanol

-

Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add a known amount of this compound internal standard. The exact amount should be optimized based on the expected concentration of the analytes and instrument sensitivity.

-

Perform a lipid extraction using a modified Bligh and Dyer method:

-

Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex thoroughly for 30 seconds.

-

Add 0.5 mL of chloroform and vortex.

-

Add 0.5 mL of water and vortex.

-

Centrifuge at 3500 x g for 15 minutes at room temperature to separate the phases.[2]

-

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 reversed-phase column with a gradient of mobile phases, for example:

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

-

Detect the lipids using the mass spectrometer in positive ion mode, monitoring for the characteristic phosphocholine headgroup fragment at m/z 184.

-

Set up multiple reaction monitoring (MRM) transitions for the specific phospholipid species of interest and for the this compound internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous phospholipid and the this compound internal standard.

-

Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared with known amounts of each analyte and the internal standard.

-

Preparation of 100 nm Unilamellar Liposomes with this compound

This protocol describes the preparation of liposomes using the thin-film hydration and extrusion method.

Materials:

-

This compound powder

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with 100 nm polycarbonate membranes

-

Rotary evaporator

Procedure:

-

Thin Film Formation:

-

Dissolve a known amount of this compound in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS by adding the buffer to the flask and vortexing. The temperature of the buffer should be above the Tm of this compound (i.e., >79.5°C) to ensure proper hydration.

-

-

Extrusion:

-

Transfer the resulting suspension of multilamellar vesicles (MLVs) to an extruder that has been pre-heated to above the Tm of the lipid.

-

Extrude the lipid suspension multiple times (e.g., 11-21 times) through a 100 nm polycarbonate membrane to form unilamellar vesicles of a defined size.

-

-

Storage:

-

Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the liposome structure.

-

Conclusion

23:0 Phosphatidylcholine is a valuable synthetic phospholipid for researchers in lipidomics and membrane biology. Its well-defined chemical structure and physical properties, particularly its high phase transition temperature and rarity in nature, make it an ideal internal standard for quantitative mass spectrometry and a useful component for constructing model membranes with specific biophysical characteristics. While its direct physiological roles are not extensively characterized, the growing interest in the metabolism and function of odd-chain fatty acids may reveal new biological significance for this and related lipids in the future.

References

- 1. Phosphatidylcholine synthesis regulates triglyceride storage and chylomicron secretion by Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. research.abo.fi [research.abo.fi]

- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 6. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Phosphatidylcholines - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 9. holcapek.upce.cz [holcapek.upce.cz]

- 10. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Choline phospholipids: signal transduction and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encapsula.com [encapsula.com]

A Technical Guide to the Physical Properties of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a synthetic saturated phosphatidylcholine. The information is curated for professionals in research, scientific, and drug development fields who require detailed data for applications such as liposome (B1194612) formulation, membrane protein studies, and drug delivery systems.

Core Physical and Chemical Properties

This compound is a high-purity synthetic phospholipid characterized by two 23-carbon saturated fatty acid chains. Its well-defined structure makes it a valuable tool for creating model membranes with specific physical characteristics.

| Property | Value |

| Synonyms | 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, PC(23:0/23:0) |

| CAS Number | 112241-60-8[1][2] |

| Molecular Formula | C₅₄H₁₀₈NO₈P[1] |

| Molecular Weight | 930.411 g/mol [1][2] |

| Exact Mass | 929.781 g/mol [1] |

| Purity | >99% (as determined by TLC)[1][2] |

| Physical Form | Can be found as a liquid in chloroform (B151607) or as a powder.[2][3] |

| Storage Temperature | -20°C[1][2] |

Thermotropic Phase Behavior

The phase transition temperature (T_m_) is a critical parameter for applications involving lipid bilayers, as it defines the shift from a rigid gel phase to a fluid liquid-crystalline phase. For saturated phosphatidylcholines, the T_m_ increases with the length of the acyl chains.

| Thermal Property | Value |

| Phase Transition Temp (T_m_) | 79.5°C[1][4][5] |

Solubility and Aggregation Behavior

As a long-chain saturated phospholipid, this compound is practically insoluble in water.[6] In aqueous environments, it is expected to self-assemble into bilayer structures, such as liposomes or lamellar sheets, rather than forming micelles.

| Solvent | Solubility |

| Water | Practically insoluble.[6] |

| Chloroform | Soluble. Often supplied in a chloroform solution at concentrations like 10 mg/mL.[2] |

| Ethanol | Generally, phosphatidylcholines are soluble in ethanol.[7][8] However, specific solubility data for this compound is not readily available. |

| Other Organic Solvents | Long-chain phosphatidylcholines are generally soluble in non-polar organic solvents.[5] |

Critical Micelle Concentration (CMC): A Critical Micelle Concentration (CMC) for this compound is not typically reported. Due to its high hydrophobicity and tendency to form bilayers in aqueous dispersion, it does not form micelles in the same manner as detergents or short-chain soluble lipids.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the thermotropic properties of lipids.[4][6]

Methodology:

-

Sample Preparation: A known amount of this compound is hydrated in a buffer solution to form a lipid dispersion. This is often done by first creating a thin lipid film in a glass vial by evaporating the organic solvent, followed by hydration with the aqueous buffer and vigorous vortexing above the lipid's T_m_. The final lipid concentration can range from 1 to 10 mg/mL.

-

Encapsulation: The lipid dispersion is hermetically sealed in a DSC sample pan. A reference pan containing the same buffer is also prepared.

-

Thermal Analysis: The sample and reference pans are placed in the DSC instrument. A temperature program is initiated, typically involving heating and cooling cycles that span the expected phase transition temperature. A common scan rate for lipids is 1-2°C/min.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The phase transition is observed as an endothermic peak upon heating. The temperature at the peak maximum is taken as the T_m_, and the area under the peak corresponds to the enthalpy of the transition.

Experimental workflow for determining the phase transition temperature of this compound using DSC.

X-ray Diffraction for Structural Analysis

X-ray diffraction is used to determine the lamellar spacing (d-spacing) of lipid bilayers.

Methodology:

-

Sample Preparation: A hydrated sample of this compound is prepared, often as a multilamellar vesicle (MLV) suspension. The sample can be aligned on a solid substrate or sealed in a capillary tube.

-

Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The diffraction pattern shows peaks at specific angles. The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ), where n is the order of diffraction, λ is the X-ray wavelength, d is the lamellar spacing, and θ is the diffraction angle.

General workflow for the structural analysis of this compound bilayers using X-ray diffraction.

Signaling Pathways

As this compound is a synthetic phospholipid not commonly found in natural biological systems, it is not known to be directly involved in specific cellular signaling pathways. Its primary use in research is as a structural component of model membranes to study the physical and chemical properties of lipid bilayers and their interactions with other molecules.

Conclusion

1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a well-characterized synthetic lipid with a high phase transition temperature, making it suitable for creating stable, ordered model membranes. The data and protocols provided in this guide serve as a foundational resource for its application in advanced research and development.

References

- 1. X-ray diffraction study on interdigitated structure of phosphatidylcholines in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 23:0 Phosphatidylcholine in Cellular Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is a synthetic, saturated phosphatidylcholine (PC) characterized by its two 23-carbon acyl chains. As it is not typically found in significant quantities in natural biological membranes, its primary utility lies in cellular membrane research where its unique physical properties serve valuable functions. This technical guide provides a comprehensive overview of this compound, its biophysical characteristics, and its applications in model membrane systems and lipidomics, complete with detailed experimental protocols and data presented for comparative analysis.

Core Properties and Biophysical Data of this compound

This compound's long, saturated acyl chains impart distinct biophysical properties, most notably a very high phase transition temperature. Below this temperature, membranes composed of this compound exist in a rigid, gel-like state, while above it, they transition to a more fluid, liquid-crystalline state.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₅₄H₁₀₈NO₈P | [1] |

| Molecular Weight | 930.411 g/mol | [1] |

| Transition Temperature (Tm) | 79.5°C | [1] |

| Physical State | Powder | [2] |

| CAS Number | 112241-60-8 | [2] |

Estimated Biophysical Properties of this compound Bilayers

Direct experimental data for the biophysical properties of pure this compound bilayers are limited. However, by extrapolating from data on homologous series of saturated diacyl-phosphatidylcholines, we can estimate key parameters. As the acyl chain length increases in saturated PCs, the area per lipid generally decreases due to increased van der Waals interactions, while the bilayer thickness increases[3]. The bending modulus, a measure of membrane stiffness, also tends to increase with longer, saturated acyl chains[4][5].

| Parameter | Estimated Value | Basis for Estimation |

| Area per Lipid (Fluid Phase) | ~55-58 Ų | Extrapolation from data on C12:0 to C18:0 PCs, where area decreases with increasing chain length[3]. |

| Bilayer Thickness (Fluid Phase) | ~5.0-5.5 nm | Extrapolation from data on shorter-chain saturated PCs, where thickness increases with chain length[6][7]. |

| Bending Modulus (Kc) | >10 x 10⁻²⁰ J | Bending modulus increases with acyl chain saturation and length[4][5]. |

Applications in Cellular Membrane Studies

Model Membrane Systems (Liposomes)

Due to its well-defined chemical structure and high transition temperature, this compound is an excellent component for creating stable, model membrane systems such as liposomes. These vesicles can be used to study a variety of membrane-related processes, including lipid-protein interactions, membrane permeability, and the effects of physical parameters on membrane structure. The high Tm of this compound allows for the formation of rigid, gel-phase vesicles at physiological temperatures, which can be useful for studying processes that are sensitive to membrane fluidity.

Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, the accurate quantification of lipid species is crucial. This compound, being a non-endogenous lipid, is an ideal internal standard. It is added to a sample at a known concentration at the beginning of the lipid extraction process. By comparing the signal intensity of the endogenous lipids to that of the this compound internal standard, variations in sample extraction, processing, and instrument response can be normalized, leading to more accurate and reproducible quantification of a wide range of lipid species[8][9][10][11].

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes with this compound by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method. Due to the high transition temperature of this compound, all steps involving hydration and extrusion must be performed above 80°C.

Materials:

-

1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Mini-extruder with a heating block

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Water bath or heating block capable of maintaining >80°C

Procedure:

-

Lipid Film Formation:

-

Hydration:

-

Pre-heat the hydration buffer to a temperature above the Tm of this compound (e.g., 85-90°C)[12][13].

-

Add the heated buffer to the flask containing the dry lipid film.

-

Maintain the flask at this temperature and agitate gently for 30-60 minutes to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs)[14][15]. Occasional vortexing can aid in this process.

-

-

Extrusion:

-

Pre-heat the mini-extruder and gas-tight syringes to the same temperature as the hydration buffer (>80°C)[13][14][16].

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm)[16][17].

-

Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles[17]. The final extrusion should end with the liposome (B1194612) suspension in the alternate syringe to avoid contamination with any larger, unextruded vesicles.

-

-

Storage:

-

Store the resulting LUV suspension at room temperature. Do not refrigerate or freeze, as the low temperature will cause the lipids to transition to the gel phase, which can disrupt the vesicle structure.

-

Protocol 2: Lipid Extraction from Plasma using this compound as an Internal Standard

This protocol outlines a common method for extracting lipids from a biological matrix, such as plasma, for subsequent analysis by LC-MS/MS. This compound is used as an internal standard for quantification.

Materials:

-

Plasma sample

-

This compound internal standard solution of known concentration (e.g., in methanol (B129727) or chloroform/methanol)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw the plasma sample on ice.

-

In a clean glass tube, add a defined volume of plasma (e.g., 20 µL).

-

-

Addition of Internal Standard:

-

Add a precise volume of the this compound internal standard solution to the plasma sample. The amount added should be within the linear range of the mass spectrometer's detector.

-

-

Lipid Extraction (MTBE Method):

-

Add methanol to the sample and vortex thoroughly to precipitate proteins.

-

Add MTBE and vortex for an extended period (e.g., 10 minutes) at 4°C to ensure thorough mixing and lipid extraction[18].

-

Induce phase separation by adding water and vortexing briefly[18].

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers[18].

-

-

Collection and Drying:

-

Carefully collect the upper organic phase, which contains the lipids, into a new clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water)[18]. The reconstituted sample is now ready for injection into the LC-MS system.

-

Data Presentation and Analysis

The use of an internal standard like this compound is fundamental for accurate quantitative lipidomics. The data analysis workflow involves several key steps after the raw LC-MS data is acquired.

Quantitative Data Analysis Workflow:

-

Peak Picking and Integration: The raw data is processed to identify and integrate the chromatographic peaks for both the endogenous lipids and the this compound internal standard.

-

Normalization: The peak area of each identified endogenous lipid is divided by the peak area of the this compound internal standard. This ratio corrects for variations in extraction efficiency and instrument response[8][9].

-

Quantification: The concentration of each lipid species is then calculated by comparing its normalized peak area to a pre-established calibration curve for that lipid class, or by using a response factor if a specific standard is not available[19][20].

Visualizations

Phosphatidylcholine Biosynthesis Pathway

Phosphatidylcholine is synthesized in eukaryotic cells primarily through two pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway[21][22][23][24][25].

Caption: Major pathways of phosphatidylcholine biosynthesis in eukaryotes.

Experimental Workflow: Liposome Preparation by Extrusion

The process of preparing unilamellar liposomes from a dry lipid film involves hydration followed by a size-reduction step through extrusion.

Caption: Workflow for preparing unilamellar liposomes by extrusion.

Experimental Workflow: Quantitative Lipidomics with Internal Standard

This workflow illustrates the key steps in a typical quantitative lipidomics experiment using an internal standard like this compound.

Caption: Workflow for quantitative lipidomics using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values [agris.fao.org]

- 4. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluid phase structure of EPC and DMPC bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cs.helsinki.fi [cs.helsinki.fi]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. global-sci.com [global-sci.com]

- 16. sterlitech.com [sterlitech.com]

- 17. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemistry and Diseases Related to the Interconversion of Phosphatidylcholine, Phosphatidylethanolamine, and Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phosphatidylcholine biosynthesis and function in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. aocs.org [aocs.org]

The Biological Nexus of Very Long Chain Phosphatidylcholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Very long chain phosphatidylcholines (VLC-PCs) represent a unique and highly specialized class of lipids, characterized by the presence of a fatty acyl chain of 26 carbons or more. These molecules are not merely structural components of cellular membranes but are pivotal players in a range of physiological and pathophysiological processes. Primarily enriched in the retina, brain, testes, and skin, their biosynthesis is tightly regulated, and their degradation is confined to specific organelles. Dysregulation of VLC-PC homeostasis is directly implicated in the pathogenesis of severe inherited disorders, including Stargardt-like macular dystrophy (STGD3) and peroxisomal biogenesis disorders like X-linked adrenoleukodystrophy (X-ALD). Furthermore, emerging evidence highlights the role of their derivatives, termed elovanoids, as potent signaling molecules with neuroprotective functions. This guide provides a comprehensive overview of the synthesis, degradation, and multifaceted biological roles of VLC-PCs, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern.

Introduction to Very Long Chain Phosphatidylcholines

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are fundamental to the structure and function of cellular membranes.[1] What distinguishes VLC-PCs is the incorporation of at least one very long chain fatty acid (VLCFA), which is a fatty acid with a carbon chain length of 22 atoms or more.[2] In the context of VLC-PCs, particularly those containing polyunsaturated fatty acids (VLC-PUFAs), these chains can extend to 38 carbons.[3][4] This unique structural feature imparts distinct biophysical properties to the membranes in which they reside, influencing fluidity, thickness, and the formation of lipid microdomains.[2]

The most well-characterized VLC-PCs contain a VLC-PUFA at the sn-1 position and the omega-3 fatty acid docosahexaenoic acid (DHA; 22:6n-3) at the sn-2 position of the glycerol (B35011) backbone.[5][6] These specific molecular species are found in high concentrations in the photoreceptor outer segments of the retina, and are also present in the brain, sperm, and skin.[4][7][8]

Metabolism of Very Long Chain Phosphatidylcholines

The cellular concentration of VLC-PCs is maintained through a delicate balance of synthesis and degradation, involving enzymes located in the endoplasmic reticulum and peroxisomes, respectively.

Biosynthesis

The synthesis of VLC-PCs is a multi-step process that begins with the elongation of long-chain fatty acids. The key rate-limiting enzyme in the synthesis of VLC-PUFAs is Elongation of very long chain fatty acids protein 4 (ELOVL4) .[3][9] ELOVL4 is a membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the condensation of malonyl-CoA with a fatty acyl-CoA substrate.[7] This process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the fatty acid chain.[7] For the synthesis of VLC-PUFAs, this elongation process is coupled with the action of desaturase enzymes that introduce double bonds into the growing acyl chain.[10]

Mutations in the ELOVL4 gene are the direct cause of Stargardt-like macular dystrophy type 3 (STGD3), a form of juvenile macular degeneration characterized by a significant reduction in retinal VLC-PUFAs.[3][9][11]

Once synthesized, the VLC-PUFAs are incorporated into phosphatidylcholines. While the precise mechanism of this incorporation is not fully elucidated, it is believed to involve acyl-CoA synthetases that activate the VLC-PUFA to VLC-PUFA-CoA, followed by its transfer to lysophosphatidylcholine (B164491) by an acyltransferase.[12]

Degradation

The degradation of VLCFAs is exclusively carried out in peroxisomes via a process called β-oxidation .[2][3][13] Unlike the mitochondrial β-oxidation of long- and medium-chain fatty acids, peroxisomal β-oxidation is specifically adapted for the chain-shortening of VLCFAs. The process begins with the activation of the VLCFA to its CoA ester in the cytosol, which is then transported into the peroxisome by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as adrenoleukodystrophy protein, ALDP).[13]

Inside the peroxisome, the VLCFA-CoA undergoes a series of four enzymatic reactions:

-

Dehydrogenation: Catalyzed by acyl-CoA oxidase 1 (ACOX1).[4][14]

-

Hydration and Dehydrogenation: Both steps are catalyzed by the D-bifunctional protein, which has both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities (encoded by the HSD17B4 gene).[4][14]

-

Thiolytic Cleavage: Catalyzed by a peroxisomal thiolase, which releases acetyl-CoA and a chain-shortened acyl-CoA.[2]

This cycle is repeated until the fatty acid chain is shortened to a length that can be further metabolized in the mitochondria. Defects in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs in tissues and plasma, including their incorporation into phosphatidylcholines.[5][13][15]

Biological Roles and Tissue-Specific Functions

VLC-PCs have distinct and critical roles in the tissues where they are enriched.

Retina

The retina, particularly the photoreceptor outer segments, has the highest concentration of VLC-PUFA-containing PCs in the body.[5][16] These lipids are essential for normal retinal function and vision. Their unique structure, with a long saturated segment and a highly unsaturated tail, is thought to be crucial for the high fluidity and curvature of photoreceptor disc membranes, which is necessary for the conformational changes of rhodopsin during phototransduction.[7] A deficiency in retinal VLC-PCs, as seen in ELOVL4 mutations, leads to photoreceptor degeneration and vision loss.[3][11]

Testes and Sperm

VLC-PUFAs are also abundant in the testes and are incorporated into the sphingomyelin (B164518) of the sperm head membrane.[8] These lipids are critical for sperm membrane integrity, fluidity, and flexibility.[8] Studies have shown a strong positive correlation between the levels of VLC-PUFAs in sperm and both sperm count and total motile sperm count.[8][17] It is hypothesized that the unique biophysical properties of VLC-PUFA-containing lipids are essential for the processes of capacitation and the acrosome reaction, which are required for fertilization.[8]

Brain

In the brain, VLCFAs are components of various lipids, including phosphatidylcholines, and are particularly enriched in myelin.[4][15] While their precise role in healthy brain function is still under investigation, it is believed that they contribute to the stability and insulating properties of the myelin sheath. The pathological accumulation of VLCFA-containing lipids in the brains of X-ALD patients leads to demyelination and neuroinflammation, highlighting their importance in maintaining neuronal health.[13][15]

Skin

VLCFAs are essential components of ceramides (B1148491) in the stratum corneum of the skin, where they play a crucial role in forming the skin's waterproof barrier.[4] While the direct role of VLC-PCs in the skin is less characterized, the synthesis of the VLCFA precursors by enzymes like ELOVL4 is critical for skin health.[9]

Quantitative Data on VLC-PCs

The following tables summarize quantitative data on the abundance and changes in VLC-PC and VLC-PUFA levels in various biological contexts.

Table 1: Relative Abundance of Major VLC-PC Species in Human Retina

| VLC-PC Species (sn-1/sn-2) | Relative Abundance in Cone-Rich Regions | Relative Abundance in Rod-Rich Regions |

| PC (32:6/22:6) | Abundant | Abundant |

| PC (34:6/22:6) | More prevalent | Less prevalent |

| PC (36:4/22:6) | Less prevalent | More abundant |

| PC (38:4/22:6) | Less prevalent | More abundant |

| PC (36:9/22:6) | More prevalent | Less prevalent |

Data compiled from findings reported in human retinal tissue analysis.[3]

Table 2: Changes in Retinal VLC-PUFA Levels in an Elovl4 Knockout Mouse Model

| Age | Genotype | Total Retinal VLC-PUFA Reduction (vs. Wild Type) |

| 8 weeks | Elovl4 KO | 88% |

| 12 months | Elovl4 KO | >88% (further reduction) |

Data from a conditional knockout mouse model of Elovl4, demonstrating the critical role of this enzyme in maintaining retinal VLC-PUFA levels.[18]

Table 3: Correlation of Sperm VLC-PUFA Levels with Semen Parameters in Humans

| Parameter | Correlation with Total VLC-PUFA Percentage (Spearman's ρ) | p-value |

| Sperm Concentration | 0.56 | <0.0001 |

| Total Motile Count | 0.40 | <0.0001 |

| Morphology | 0.26 | 0.0005 |

This data highlights the significant positive correlation between the percentage of VLC-PUFAs in sperm and key indicators of male fertility.[19]

Table 4: Accumulation of VLCFA-Containing Lipids in X-linked Adrenoleukodystrophy (ALD) Fibroblasts

| Lipid Class | Specific VLCFA-Containing Species | Fold Change (ALD vs. Control) |

| Lysophosphatidylcholine (LPC) | LPC 26:0 | Significantly elevated |

| Phosphatidylcholine (PC) | PC species with C24:1, C26:0, C26:1 | Significantly elevated |

| Triacylglycerols (TG) | TG species with C24:1, C26:0, C26:1 | Significantly elevated |

Lipidomic analysis of fibroblasts from ALD patients reveals a significant accumulation of various lipid classes containing saturated and monounsaturated VLCFAs.[5][7]

Signaling Pathways Involving VLC-PC Derivatives: Elovanoids

Recent research has uncovered a novel class of signaling molecules derived from VLC-PUFAs, termed elovanoids (ELVs) .[11][20] These are bioactive lipid mediators that are synthesized in response to cellular stress, such as uncompensated oxidative stress, and have potent neuroprotective functions.[11][15]

The biosynthesis of elovanoids is initiated by the release of a VLC-PUFA (e.g., 32:6n-3 or 34:6n-3) from the sn-1 position of a phosphatidylcholine molecule, likely by a phospholipase A1 enzyme.[15][21] The free VLC-PUFA is then oxygenated, a process thought to involve a lipoxygenase, to form a hydroperoxy intermediate, which is subsequently converted to the dihydroxylated, bioactive elovanoid.[9]

Elovanoids exert their effects by activating specific G-protein coupled receptors (GPCRs). For instance, ELV-N32 has been shown to be an agonist for the cannabinoid receptor 2 (CNR2), while ELV-N34 activates GPR120.[22] Activation of these receptors leads to the phosphorylation and activation of the protein kinase B (Akt) signaling pathway, which is a key regulator of cell survival and proliferation.[22] By activating this pro-survival pathway, elovanoids can counteract apoptotic signals and protect retinal cells from oxidative stress-induced damage.[11][15]

Experimental Protocols

The analysis of VLC-PCs requires specialized techniques due to their low abundance and unique chemical properties.

Lipid Extraction from Retinal Tissue

A common method for extracting lipids from retinal tissue is a modified Folch or Bligh-Dyer procedure. A monophasic extraction strategy has also been shown to be effective for the simultaneous analysis of both polar and nonpolar lipids from a single retinal extract.[23]

Monophasic Extraction Protocol:

-

Homogenize retinal tissue in a methanol (B129727)/water solution.

-

Add methanol and chloroform (B151607) to the homogenate to create a final ratio of 2:1:0.74 (v:v:v) methanol/chloroform/water.

-

Vortex the mixture for 1 minute and incubate at room temperature with shaking for 30 minutes.

-

Centrifuge to pellet the precipitated proteins and other cellular debris.

-

Collect the supernatant containing the lipid extract for further analysis.

Quantification of VLC-PCs by HPLC-ESI-MS/MS

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for the identification and quantification of VLC-PC molecular species.[5][16]

Methodology Overview:

-

Chromatographic Separation: A normal-phase HPLC with a silica (B1680970) gel column is often used to separate different phospholipid classes. A typical mobile phase consists of a gradient of hexane/isopropanol/water with an ammonium (B1175870) salt. Reversed-phase HPLC with a C18 column can also be used for separating individual molecular species.[24]

-

Mass Spectrometric Analysis:

-

Identification: Electrospray ionization in negative mode with collision-induced dissociation (CID) is used to fragment the intact VLC-PC molecules. The resulting fragment ions allow for the precise identification of the fatty acids at the sn-1 and sn-2 positions.[5]

-

Quantification: Analysis is performed in positive ion mode using precursor ion scanning for the characteristic phosphatidylcholine headgroup fragment at m/z 184.[5][6] Quantification is achieved by comparing the peak intensities of the endogenous VLC-PCs to those of known amounts of internal standards, such as PCs with non-naturally occurring odd-chain fatty acids or deuterated analogs.

-

Visualizations of Key Pathways and Relationships

Signaling Pathways

Caption: Elovanoid signaling pathway initiated by cellular stress.

Experimental Workflows

References

- 1. Role and regulation of PI3K in sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of how N32 and N34 elovanoids sustain sight by protecting retinal pigment epithelial cells and photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsbms.jp [jsbms.jp]

- 7. researchgate.net [researchgate.net]

- 8. [Composition and structure of the neuronal membrane: molecular basis of its physiology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Frontiers | Proteomic Changes in Human Sperm During Sequential in vitro Capacitation and Acrosome Reaction [frontiersin.org]

- 11. Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Elovanoids counteract oligomeric β-amyloid-induced gene expression and protect photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Remyelination alters the pattern of myelin in the cerebral cortex | eLife [elifesciences.org]

- 18. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. samitivejhospitals.com [samitivejhospitals.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 23:0 Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a saturated phosphatidylcholine containing two 23-carbon fatty acid chains. This document details the synthetic route, purification methodologies, and the biological significance of very-long-chain phosphatidylcholines, offering valuable insights for researchers in lipidomics, cell signaling, and drug delivery systems.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The fatty acid composition of PCs can vary significantly, influencing the physicochemical properties of the membrane and modulating the function of membrane-bound proteins. This compound is a unique phospholipid due to its very-long-chain saturated fatty acids (VLCFAs). While less common than its shorter-chain counterparts, the presence of VLCFAs in cellular lipids is increasingly recognized for its importance in various biological processes. This guide outlines a robust and scalable method for the synthesis and purification of high-purity this compound, enabling further investigation into its biophysical properties and biological functions.

Synthesis of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound)

The synthesis of this compound can be efficiently achieved through the Steglich esterification of sn-glycero-3-phosphocholine (GPC) with tricosanoic acid. This method offers mild reaction conditions and is suitable for large-scale production.[1]

Reaction Scheme

The overall reaction involves the esterification of the two hydroxyl groups of GPC with two equivalents of tricosanoic acid, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Experimental Protocol

This protocol is adapted from the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and is modified for this compound.[1]

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Tricosanoic acid (C23:0)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Chloroform (anhydrous)

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Silica-GPC Complex:

-

Dissolve GPC in methanol.

-

Add silica gel to the GPC solution and concentrate under vacuum at 40°C for 1 hour, followed by 1 hour at 80°C to obtain a dry silica-GPC complex. This complex improves the dispersion of the polar GPC in the nonpolar reaction solvent.[1]

-

-

Steglich Esterification:

-

In a round-bottom flask, combine the silica-GPC complex, tricosanoic acid, DCC, and DMAP in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

The molar ratio of GPC:tricosanoic acid:DCC:DMAP should be approximately 1.0:4.8:4.8:2.5.[1]

-

Seal the flask and stir the reaction mixture at 45°C for 72 hours.

-

-

Reaction Quenching and Initial Work-up:

-

After 72 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU) and silica gel.

-

Wash the filtrate with a dilute HCl solution to remove excess DMAP, followed by a water wash to remove any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Quantitative Data

The following table provides estimated quantitative data for the synthesis of this compound, based on typical yields for similar long-chain phosphatidylcholines.[1][2]

| Parameter | Value |

| Starting Materials | |

| sn-Glycero-3-phosphocholine (GPC) | 1.0 eq |

| Tricosanoic Acid | 4.8 eq |

| Dicyclohexylcarbodiimide (DCC) | 4.8 eq |

| 4-Dimethylaminopyridine (DMAP) | 2.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Chloroform |

| Temperature | 45°C |

| Reaction Time | 72 hours |

| Expected Outcome | |

| Estimated Yield | 59-87% |

| Purity (post-purification) | >96% |

Purification of this compound

A non-chromatographic purification method using sequential recrystallization is highly effective for obtaining high-purity this compound, avoiding the complexities and costs of column chromatography.[1]

Purification Workflow

The purification process involves a series of solvent-based washing and recrystallization steps to remove unreacted starting materials and reaction byproducts.

Experimental Protocol

Procedure:

-

Liquid-Liquid Extraction:

-

Dissolve the crude product from the synthesis step in chloroform.

-

Add methanol and water to the chloroform solution and mix thoroughly.

-

Allow the phases to separate and collect the lower chloroform layer, which contains the this compound.

-

Concentrate the chloroform layer under vacuum.

-

-

Ethyl Acetate Recrystallization:

-

Add a significant volume of ethyl acetate (approximately 18-fold by weight) to the concentrated crude product.[3]

-

Heat the mixture to 50°C with stirring for 1 hour to dissolve the this compound.

-

Cool the solution to 4°C and allow it to stand for 30 minutes to precipitate the product.

-

Collect the precipitate by centrifugation and discard the supernatant, which contains unreacted fatty acids and other byproducts. Repeat this step four times.[1]

-

-

Acetone Recrystallization:

-

Dissolve the precipitate from the previous step in a minimal amount of warm chloroform.

-

Add cold acetone to the solution to precipitate the this compound.

-

Store the mixture at -20°C to complete the crystallization.

-

Collect the purified this compound by filtration or centrifugation.

-

Dry the final product under high vacuum.

-

Purity Assessment

The purity of the final this compound product can be assessed using various analytical techniques.

| Technique | Expected Result |

| Thin-Layer Chromatography (TLC) | A single spot corresponding to phosphatidylcholine. |

| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | A single major peak with a purity of >96%.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Spectra consistent with the structure of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. The ³¹P NMR should show a single peak characteristic of the phosphocholine (B91661) headgroup.[1] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound. |

Biological Significance of Very-Long-Chain Phosphatidylcholines

Phosphatidylcholines are integral to the structure and function of cellular membranes. They are also key players in cell signaling, serving as a source of second messengers. The hydrolysis of PCs by phospholipases generates important signaling molecules such as diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine (B164491) (LPC).

Very-long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms. Phospholipids containing VLCFAs, such as this compound, can significantly influence membrane properties, including thickness, fluidity, and the formation of lipid rafts. While the specific signaling roles of this compound are still under investigation, VLCFAs are known to be essential for the biosynthesis of sphingolipids, which are themselves critical signaling molecules involved in processes like cell death and survival.[4][5] In plants, VLCFAs and their derivatives have been implicated in signaling pathways related to responses to pathogens and environmental stress.[4][5][6][7]

The general pathway of PC-mediated cell signaling is depicted below. The incorporation of VLCFAs like tricosanoic acid into the PC backbone would likely modulate the physical properties of the membrane domains where these signaling events occur, and could potentially influence the activity of the involved enzymes.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound). The described Steglich esterification followed by a non-chromatographic recrystallization procedure offers an efficient and scalable approach for obtaining this very-long-chain phosphatidylcholine. The availability of pure this compound will facilitate further research into the unique biophysical properties it confers to membranes and its specific roles in cellular signaling and metabolism, which are of significant interest to researchers in both academic and industrial settings.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

Commercial Sources and Technical Guide for 23:0 Phosphatidylcholine (PC) Powder

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), also known by its systematic name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. Due to its synthetic nature and rarity in biological systems, 23:0 PC serves as an invaluable tool in lipidomics research and for the formulation of model membranes. This document details its commercial availability, physicochemical properties, and provides in-depth experimental protocols for its primary applications.

Commercial Availability

This compound is a specialty lipid available as a powder from several reputable commercial suppliers. The primary form offered is a high-purity powder, ensuring its suitability for sensitive analytical and biophysical applications. Below is a summary of key commercial sources.

| Supplier | Product Name | Purity | Format | Storage |

| Avanti Polar Lipids (distributed by Sigma-Aldrich) | This compound, 1,2-ditricosanoyl-sn-glycero-3-phosphocholine | >99% (TLC) | Powder | -20°C |

| Blue Tiger Scientific | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine (this compound) | High Purity | Powder | -20°C |

Physicochemical Properties

The well-defined chemical structure of this compound makes it an excellent standard for various applications. Its properties are summarized in the table below.[1]

| Property | Value |

| Systematic Name | 1,2-ditricosanoyl-sn-glycero-3-phosphocholine |

| Synonym | PC(23:0/23:0) |

| Molecular Formula | C₅₄H₁₀₈NO₈P |

| Molecular Weight | 930.41 g/mol |

| CAS Number | 112241-60-8 |

| Appearance | White to off-white powder |

| Purity | >99% |

| Storage Temperature | -20°C |

Core Applications and Experimental Protocols

The primary applications of this compound powder are as a non-endogenous internal standard in lipidomics and as a structural component in the preparation of liposomes for biophysical studies and drug delivery research.

This compound as a Non-Endogenous Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, accurate quantification of lipid species is crucial. This compound is an ideal internal standard because it is not naturally present in most biological samples. Its addition to a sample at a known concentration allows for the normalization of extraction efficiency and ionization response, leading to more accurate quantification of endogenous lipids.

This protocol outlines a general procedure for the extraction of lipids from a biological sample (e.g., plasma, cell culture) using a modified Folch method with this compound as an internal standard.

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound powder in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v), at a concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Sample Preparation:

-

To a known volume or mass of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard stock solution. The amount added should be within the linear range of detection of the mass spectrometer.

-

-

Lipid Extraction (Modified Folch Method):

-